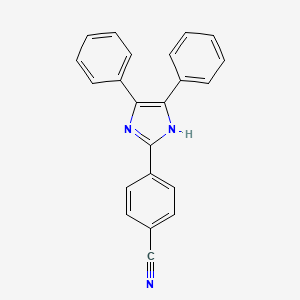

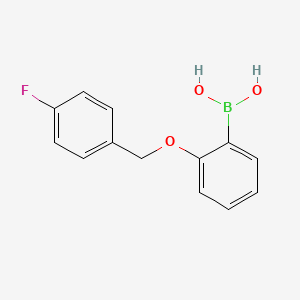

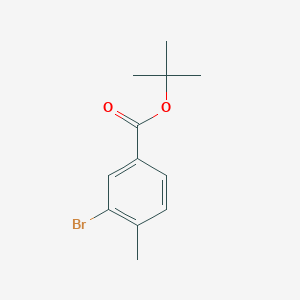

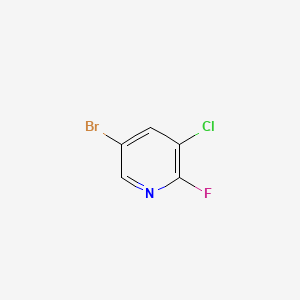

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Vue d'ensemble

Description

The compound "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid" is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar boronic acid compounds, which can be used to infer some aspects of the compound . Boronic acids are known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions, and as intermediates in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halogen-lithium exchange reactions, followed by the addition of a borate source and subsequent hydrolysis . For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through such a process . This suggests that a similar approach could potentially be applied to synthesize "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid".

Molecular Structure Analysis

Boronic acids can exhibit diverse molecular structures, including planar and cyclic forms, as evidenced by X-ray analyses . The presence of fluorine atoms on the aromatic ring can influence the structural behavior of these compounds, as seen in the case of fluorinated phenylenediboronic acids . The specific structure of "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid" would likely be influenced by the presence of the fluorine atom and the benzyl ether moiety.

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions. They can participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes amidation between carboxylic acids and amines . Additionally, halodeboronation reactions can be used to transform aryl boronic acids into aryl halides . These reactions highlight the reactivity of boronic acids and their potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be significantly affected by substituents on the aromatic ring. Fluorination, for instance, can enhance the acidity and stability of boronic acids . The presence of a fluorine atom in "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid" would likely contribute to its acidity and impact its solubility and stability. The boronic acid group itself is known to equilibrate with dehydrated forms and can form strong hydrogen bonds, as demonstrated by solution NMR and ab initio calculations .

Applications De Recherche Scientifique

-

Fluorescent Protein Antibodies

- Field: Biomedical Science

- Application: Fluorescent proteins (FPs) and their antibodies, particularly nanobodies, have widespread biological research applications .

- Method: FPs can be classified into green fluorescent protein (GFP) and its derivates, red fluorescent protein (RFP) and its derivates, and near-infrared FPs . Nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody, can be expressed and functional in living cells .

- Results: This research progress of nanobodies targeting FPs makes FPs more valuable in biological research .

-

Per- and Polyfluoroalkyl Substances (PFAS)

- Field: Environmental Science

- Application: PFAS are used in a wide range of applications due to their high persistence .

- Method: PFAS are used in almost all industry branches and many consumer products .

- Results: More than 200 use categories and subcategories are identified for more than 1400 individual PFAS .

-

Fluorescence Microscopy

- Field: Biological and Biophysical Research

- Application: Fluorescence microscopy is used extensively to study the intracellular distribution, dynamics, and molecular mechanisms of several macromolecules in cells and tissues .

- Method: Major applications of fluorescence imaging techniques are used in this field .

- Results: Detailed outcomes are not provided in the source .

-

Synthesis of Heteroaryl C-Glycosides

- Field: Organic Chemistry

- Application: The synthesis of heteroaryl C-glycosides via Ru-catalyzed C-H activation/cyclization .

- Method: New glycogen reagents of dioxazolones glycogen anomeric have been developed. The versatile heteroarene C-glycosides have been synthesized using a Ru-catalyzed C-H activation/annulation strategy, employing these dioxazolones glycogen anomeric .

- Results: These reactions tolerate various saccharide donors and enable stereoselective synthesis of heterocyclic C-glycosides .

-

Chemical Building Blocks

- Field: Chemical Synthesis

- Application: “(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid” can be used as a building block in chemical synthesis .

- Method: The specific methods of application would depend on the particular synthesis being performed .

- Results: The outcomes would also depend on the specific synthesis .

-

Bioimaging with Fluorescent Probes

- Field: Biomedical Imaging

- Application: Fluorescent probes have been used widely in bioimaging, including biological substance detection, cell imaging, in vivo biochemical reaction process tracking, and disease biomarker monitoring .

- Method: Fluorescent probes refer to a type of fluorescent molecule that has a characteristic fluorescence response in the ultraviolet–visible-near-infrared (UV-Vis-NIR) region, and their fluorescent properties are sensitive to the nature of the environment .

- Results: This comprehensive review may facilitate the development of more powerful fluorescent sensors for broad and exciting applications in the future .

-

Pyrrole-BF2 (BOPHY) Fluorophores

- Field: Chemical Research

- Application: BF2-based fluorophores, such as the well-known BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas (e.g., bioimaging and chemosensing) as they exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability .

- Method: Other BF2-based fluorophores, such as BOPHY (bis (difluoroboron)-1,2-bis ( (1 H -pyrrol-2-yl)methylene)hydrazine), which possess their own characteristic features, are rising in popularity and are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .

- Results: This review examines select examples of BOPHY dyes to highlight the progression of their development while detailing their syntheses and photophysical properties including structure–property relationships .

Propriétés

IUPAC Name |

[2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUHMAMWPTUWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584615 | |

| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

870779-01-4 | |

| Record name | B-[2-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870779-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

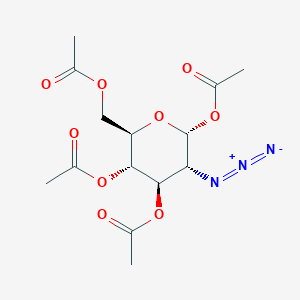

![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)